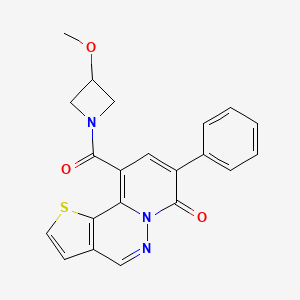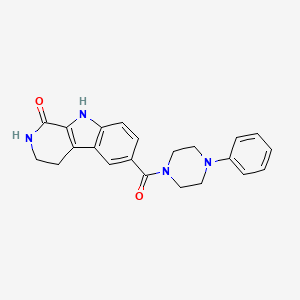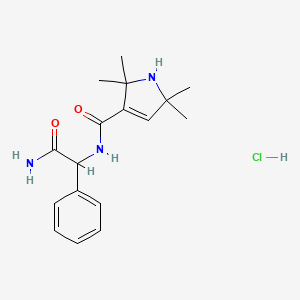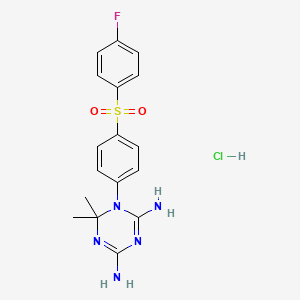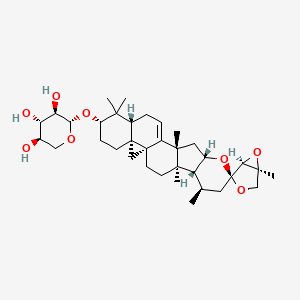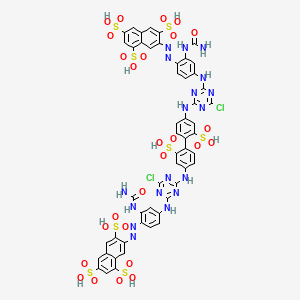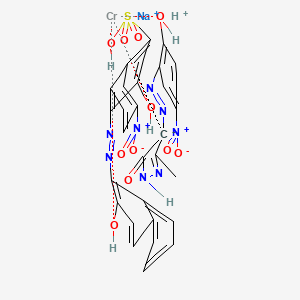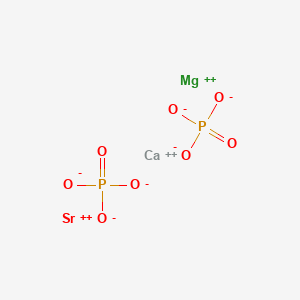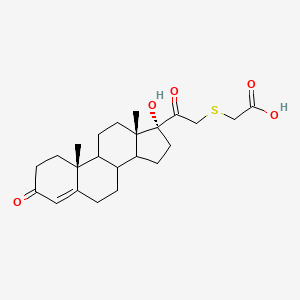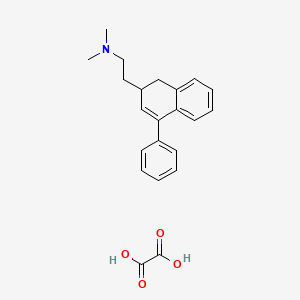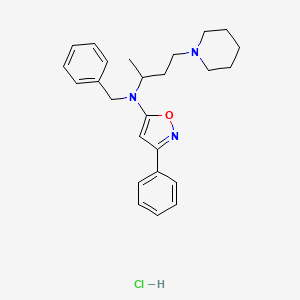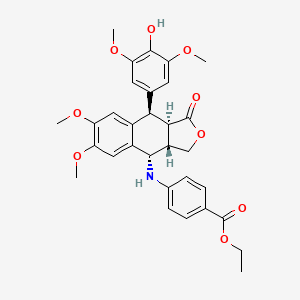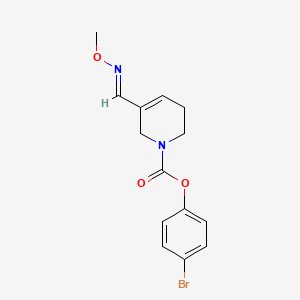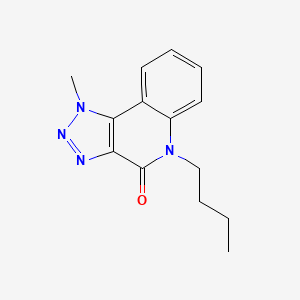
5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: is a heterocyclic compound that belongs to the class of triazoloquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include:
Starting Materials: Appropriate quinoline and triazole derivatives.
Reaction Conditions: Cyclization reactions often require catalysts, specific temperatures, and solvents to facilitate the formation of the triazoloquinoline ring.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Various substitution reactions might occur on the quinoline or triazole rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted quinoline and triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, affecting various pathways and processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Triazolo(4,5-c)quinolin-4(5H)-one: Lacks the butyl and methyl substituents.
5-Butyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: Lacks the methyl substituent.
1-Methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one: Lacks the butyl substituent.
Uniqueness
The presence of both butyl and methyl groups in 5-Butyl-1-methyl-1H-triazolo(4,5-c)quinolin-4(5H)-one may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
133306-23-7 |
|---|---|
Molekularformel |
C14H16N4O |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
5-butyl-1-methyltriazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C14H16N4O/c1-3-4-9-18-11-8-6-5-7-10(11)13-12(14(18)19)15-16-17(13)2/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
ALYJSGJFRZYQBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N=NN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


